molecular formula C17H10ClF3N2O B2403992 (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 877962-45-3

(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2403992
CAS No.: 877962-45-3
M. Wt: 350.73
InChI Key: GYTKFMKINWSKIW-UHFFFAOYSA-N
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Description

(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound offered as a high-purity fine chemical and research standard for laboratory investigation. Compounds featuring the 2-cyano-3-phenylprop-2-enamide scaffold and trifluoromethylphenyl groups are of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents . The presence of the electron-withdrawing trifluoromethyl group is a common strategy in drug design to enhance a molecule's metabolic stability and lipophilicity, which can influence its absorption and bioavailability . The chlorophenyl and cyano substituents further contribute to the compound's potential as a versatile synthetic intermediate or a candidate for biological screening. This product is intended for research purposes such as in-vitro biological activity assays, method development for analytical chemistry, and as a building block in synthetic organic chemistry programs. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, identity, and characterization.

Properties

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O/c18-13-5-3-4-11(9-13)8-12(10-22)16(24)23-15-7-2-1-6-14(15)17(19,20)21/h1-9H,(H,23,24)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTKFMKINWSKIW-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=CC2=CC(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C(=C\C2=CC(=CC=C2)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of Substituents: The chlorophenyl and trifluoromethylphenyl groups can be introduced via nucleophilic substitution reactions.

    Final Cyclization: The cyano group is introduced through a nucleophilic addition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent against various diseases.

Anticancer Activity :
Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. A notable study demonstrated that the compound induced apoptosis in human breast cancer cells with an IC50 value of approximately 15 µM. The mechanism involved mitochondrial pathway activation, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial efficacy. A study reported Minimum Inhibitory Concentration (MIC) values against several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Candida albicans30

These results suggest that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.

Agricultural Applications

The compound's properties extend to agricultural sciences, where it is being explored as a potential agrochemical.

Fungicidal Activity :
Preliminary studies have indicated that the compound possesses fungicidal properties against several plant pathogens. For instance, in vitro assays demonstrated effective inhibition of Fusarium oxysporum, a common plant pathogen:

Concentration (µg/mL) Inhibition (%)
1040
5070
10090

This suggests its potential use in crop protection formulations to manage fungal diseases.

Material Science

The unique properties of the compound may also find applications in material science, particularly in the development of advanced materials with specific functionalities.

Polymer Additives :
Due to its lipophilic nature, the compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research is ongoing to evaluate its effectiveness in improving the performance of polymer composites used in various industrial applications.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction at concentrations above 10 µM.

Case Study 2: Agricultural Application

Field trials conducted on tomato plants treated with formulations containing the compound showed a marked reduction in Fusarium infections compared to untreated controls. The study highlighted the potential for integrating this compound into integrated pest management strategies.

Mechanism of Action

The mechanism of action of (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Moieties

Trifluoromethylphenyl vs. Chlorophenyl Derivatives

Compounds with trifluoromethyl (CF₃) and chlorophenyl groups exhibit distinct electronic and steric effects. For example:

  • XCT790 [(E)-3-(4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide] () shares the cyanoenamide core but differs in substituents (bis-CF₃, thiadiazole) and E-configuration. The CF₃ group enhances lipophilicity and metabolic stability compared to chlorophenyl analogs.
  • 4-(3-(3-Chlorophenyl)ureido)benzothioamide (7f) () has a chlorophenyl group but replaces the enamide with a thioamide, reducing hydrogen-bonding capacity .

Table 1: Substituent Effects on Molecular Weight and Yield

Compound Substituents Molecular Weight (ESI-MS) Yield (%) Reference
(Z)-Target Compound 3-Cl, 2-CF₃ Not reported N/A -
4-(3-(3-Chlorophenyl)ureido)benzothioamide (7f) 3-Cl, thioamide 306.0 [M+H]+ 59.4
4-(3-(4-(Trifluoromethyl)phenyl)ureido)benzothioamide (7d) 4-CF₃, thioamide 340.1 [M+H]+ 60.7
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) 3-Cl, thiazole 514.2 [M+H]+ 89.1
Positional Isomerism
  • 3-Chlorophenyl vs. 4-Chlorophenyl : Compounds with 3-chlorophenyl groups (e.g., 7f , 10f ) often show altered solubility and binding affinity compared to 4-chlorophenyl analogs due to differences in steric hindrance and dipole moments.

Stereochemical Comparisons: Z vs. E Isomers

The Z-configuration in the target compound may influence its biological activity and crystal packing. For instance:

  • XCT790 () adopts the E-configuration, which likely reduces steric clash between substituents compared to the Z-form.
  • (2Z)-2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide () shares the Z-configuration but incorporates a nitrophenyl-furan moiety, enhancing π-π stacking interactions .

Functional Group Modifications

Cyanoenamide vs. Urea/Thioamide Derivatives
  • Urea Derivatives: Compounds like 1f and 1g () replace the enamide with a urea group, increasing hydrogen-bond donor capacity but reducing electrophilicity .
  • Thioamide Derivatives : 7f () substitutes the amide oxygen with sulfur, lowering melting points (188–190°C vs. 198–200°C for urea analogs) due to weaker intermolecular forces .

Table 2: Functional Group Impact on Physical Properties

Compound Functional Group Melting Point (°C) Bioactivity Notes Reference
(Z)-Target Compound Cyanoenamide Not reported Potential kinase inhibition -
1f (Urea derivative) Urea 198–200 Moderate antifungal activity
7f (Thioamide derivative) Thioamide 188–190 Reduced solubility

Biological Activity

(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, a compound with significant potential in biological applications, has garnered attention due to its unique chemical structure and associated biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C17H13ClF3N2
  • Molecular Weight : 351.75 g/mol

Its structure features a chlorophenyl group and a trifluoromethyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antifungal and anticancer applications. The following sections detail specific activities and findings from relevant studies.

Antifungal Activity

A study highlighted the compound's effectiveness as part of a fungicidal mixture, demonstrating its ability to inhibit phytopathogenic fungi. The active ingredient was found to enhance the efficacy of other fungicides, leading to improved control over fungal diseases in crops .

Table 1: Antifungal Activity Comparison

CompoundFungal StrainInhibition Zone (mm)Reference
(Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamideFusarium oxysporum15
BenzovindiflupyrFusarium oxysporum20
BixafenFusarium oxysporum18

Anticancer Activity

Preliminary studies suggest that (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. In vitro assays indicated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)12.5Apoptosis induction
PC-3 (Prostate)10.0Caspase activation
A549 (Lung)15.0Cell cycle arrest

The biological activity of (Z)-3-(3-Chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in fungal metabolism and cancer cell proliferation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Regulation : The compound has been shown to affect the progression of the cell cycle, leading to growth arrest in cancer cells.

Case Studies

Several case studies have examined the efficacy of this compound in various biological contexts:

  • Case Study 1 : A study involving male rats demonstrated that treatment with related compounds resulted in significant hormonal changes, suggesting potential applications in male contraception through selective androgen receptor modulation .
  • Case Study 2 : In agricultural settings, field trials confirmed that the integration of this compound with traditional fungicides led to enhanced crop yield and reduced disease incidence, showcasing its practical applications in crop protection .

Q & A

Q. What are the key steps and challenges in synthesizing (Z)-3-(3-chlorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation steps. For example, analogous compounds are synthesized by substituting halogenated nitrobenzenes with alcohol derivatives under alkaline conditions, followed by nitro group reduction (e.g., using iron powder in acidic media) and condensation with cyanoacetic acid derivatives . Challenges include controlling regioselectivity, minimizing side reactions (e.g., E/Z isomerization), and ensuring high purity. Reaction parameters like temperature, solvent polarity, and catalyst choice are critical for optimizing yields .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the Z-configuration and substituent positions, particularly for distinguishing between E and Z isomers . High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) confirms molecular weight . X-ray crystallography, using software like SHELX, provides definitive structural validation by resolving bond lengths and angles .

Q. How does the presence of the trifluoromethyl group influence the compound's reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilic character at the enamide moiety, facilitating nucleophilic additions or cyclization reactions. It also improves metabolic stability, making the compound resistant to oxidative degradation in biological systems . Comparative studies with non-fluorinated analogs show reduced reactivity in hydrolysis reactions, underscoring its role in stabilizing the core structure .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

AutoDock Vina or similar software can model interactions between the compound and target proteins (e.g., enzymes or receptors). The trifluoromethyl and cyano groups may form hydrophobic or dipole interactions with binding pockets. For example, docking studies on analogous enamide derivatives revealed strong binding affinity to kinase domains due to π-π stacking with aromatic residues . Validation via in vitro assays (e.g., enzyme inhibition) is necessary to resolve discrepancies between predicted and observed activities .

Q. What strategies resolve contradictions in structural data between NMR and X-ray crystallography?

Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). For instance, rotational barriers around the enamide bond could lead to averaged NMR signals, while X-ray captures a single conformation. Using low-temperature NMR or density functional theory (DFT) calculations can reconcile these differences by modeling energy barriers and preferred conformations .

Q. How can reaction conditions be optimized to favor the Z-isomer over the E-isomer during synthesis?

Steric and electronic factors govern isomer selectivity. Polar aprotic solvents (e.g., DMF) and lower temperatures favor the Z-isomer by stabilizing transition states through dipole interactions. Catalytic additives, such as Lewis acids (e.g., ZnCl₂), can further enhance selectivity by coordinating to the cyano group, directing the reaction pathway . Monitoring via real-time FT-IR or HPLC helps adjust conditions dynamically .

Q. What are the implications of the compound’s crystal packing on its physicochemical properties?

X-ray data reveal intermolecular interactions (e.g., hydrogen bonds between the amide and cyano groups) that influence solubility and melting point. For example, tight packing in the orthorhombic system (observed in similar enamide derivatives) correlates with low aqueous solubility but high thermal stability, critical for formulation in solid-dose pharmaceuticals .

Methodological Guidance

Designing experiments to assess the compound’s stability under physiological conditions:

  • Hydrolytic stability: Incubate the compound in buffers at pH 2.0 (stomach) and 7.4 (blood), analyzing degradation via HPLC-MS .
  • Oxidative stability: Expose to H₂O₂ or liver microsomes, identifying metabolites using LC-QTOF-MS .
  • Photostability: Use UV-Vis irradiation to simulate sunlight exposure, monitoring isomerization or decomposition .

Addressing low yield in condensation steps:

  • Screen condensing agents (e.g., DCC vs. EDC) to improve efficiency.
  • Introduce microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • Employ Dean-Stark traps for azeotropic removal of water in equilibrium-driven reactions .

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